Cas no 1198416-56-6 (5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine)

5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine 化学的及び物理的性質

名前と識別子

-

- 5-(4-N,N-DIMETHYLSULFAMOYLPHENYL)-2-HYDROXYPYRIDINE

- 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine

-

- MDL: MFCD18312538

- インチ: 1S/C13H14N2O3S/c1-15(2)19(17,18)12-6-3-10(4-7-12)11-5-8-13(16)14-9-11/h3-9H,1-2H3,(H,14,16)

- InChIKey: YOSSEJQDZVJGOZ-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C2C=CC(NC=2)=O)=CC=1)(N(C)C)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 507

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 74.9

5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB318239-5 g |

5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%; . |

1198416-56-6 | 95% | 5 g |

€1,159.00 | 2023-07-19 | |

| abcr | AB318239-5g |

5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%; . |

1198416-56-6 | 95% | 5g |

€1159.00 | 2025-02-19 |

5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine 関連文献

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridineに関する追加情報

Introduction to 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine (CAS No. 1198416-56-6)

5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, identified by its CAS number 1198416-56-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.

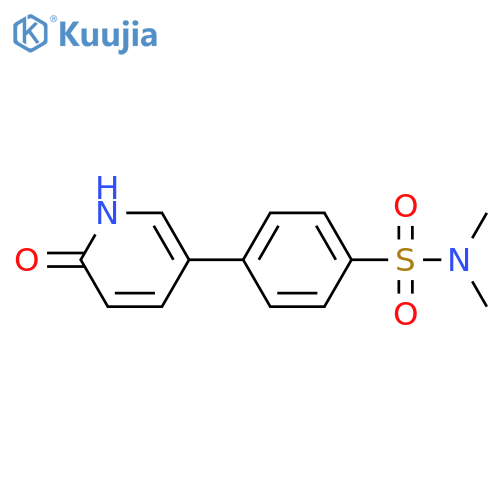

The molecular structure of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine consists of a pyridine core substituted with a hydroxyl group at the 2-position and a 4-N,N-dimethylsulfamoylphenyl group at the 5-position. This unique arrangement of functional groups contributes to its distinct chemical properties and biological interactions. The presence of both hydroxyl and sulfamoyl groups enhances its solubility in polar solvents, which is a critical factor for its pharmacokinetic behavior.

In recent years, there has been a growing interest in developing novel compounds that can modulate various biological pathways. 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine has been investigated for its potential role in inhibiting specific enzymes and receptors involved in inflammatory and metabolic disorders. Preliminary studies have suggested that this compound may exhibit anti-inflammatory properties by interacting with key signaling pathways such as NF-κB and MAPK.

The sulfamoyl group in the molecular structure of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine is particularly noteworthy, as it is known to enhance binding affinity to target proteins. This feature makes it an attractive candidate for drug design, where precise molecular interactions are crucial for therapeutic efficacy. The dimethylation of the sulfamoyl group further modulates its reactivity, allowing for fine-tuning of its biological activity.

One of the most compelling aspects of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine is its potential application in the treatment of neurological disorders. Research has indicated that this compound may interact with neurotransmitter receptors, potentially offering a new therapeutic approach for conditions such as Alzheimer's disease and Parkinson's disease. The hydroxyl group at the 2-position of the pyridine ring is thought to play a role in facilitating these interactions by providing a hydrogen bond acceptor site.

The synthesis of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine involves multi-step organic reactions, including sulfonation, condensation, and purification processes. The exact synthetic route can vary depending on the desired purity and scale of production. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to ensure the structural integrity and purity of the final product.

Evaluation of the pharmacological properties of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine has been conducted using both in vitro and in vivo models. In vitro studies have revealed promising results regarding its ability to inhibit key enzymes associated with inflammation and cell proliferation. In vivo studies have further supported these findings, demonstrating potential therapeutic benefits in animal models of inflammation and neurodegeneration.

The safety profile of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine is another critical area of investigation. Preliminary toxicology studies have shown that this compound exhibits low toxicity at therapeutic doses, suggesting its potential for safe clinical use. However, further comprehensive toxicological assessments are necessary to fully understand its safety profile before human clinical trials can be initiated.

The development of new pharmaceutical agents relies heavily on advancements in computational chemistry and molecular modeling techniques. These tools have been instrumental in predicting the binding affinity and interaction patterns of 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine with biological targets. By leveraging these computational methods, researchers can optimize the molecular structure for improved efficacy and reduced side effects.

The future prospects for 5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine are promising, with ongoing research aimed at elucidating its mechanism of action and identifying new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical reality. As our understanding of biological pathways continues to expand, compounds like this one hold great potential for addressing unmet medical needs.

1198416-56-6 (5-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine) 関連製品

- 2228664-18-2(2-chloro-1-{3-(difluoromethyl)sulfanylphenyl}ethan-1-one)

- 1013765-37-1(N-[2-(2-methoxyphenyl)ethyl]-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide)

- 1240596-45-5(2-(Chloromethyl)-6-(trifluoromethyl)pyrimidin-4-ol)

- 32602-11-2(6-Quinoxalinecarboxylic acid, 2,3-bis(bromomethyl)-)

- 2408936-97-8((1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride)

- 2138532-49-5(4-ethyl-N-methyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine)

- 1517851-81-8(2-(Oxetan-3-yl)propanoic acid)

- 929390-61-4(4-methoxy-N-2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-ylbenzamide)

- 1498123-76-4(N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide)

- 1546451-08-4(3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)